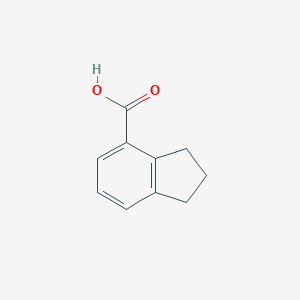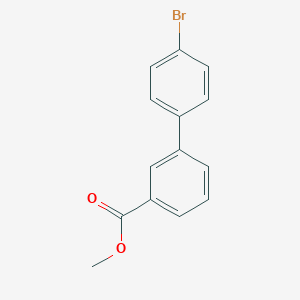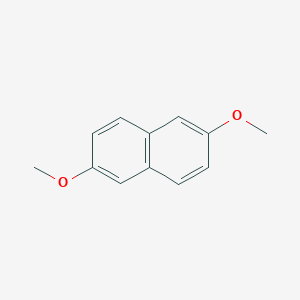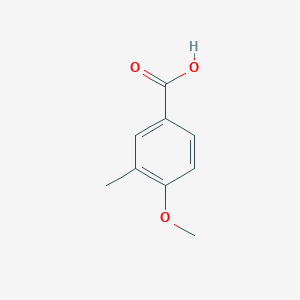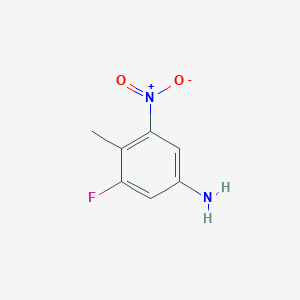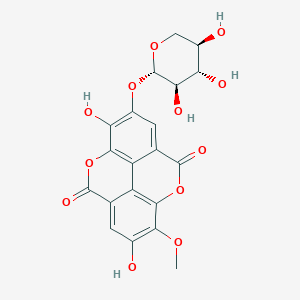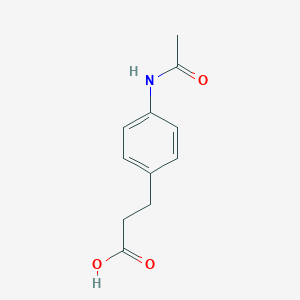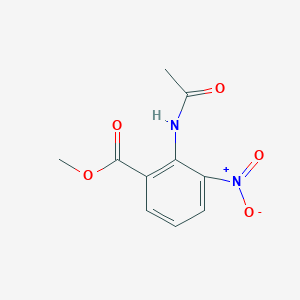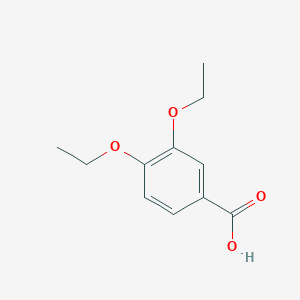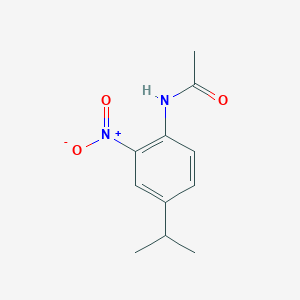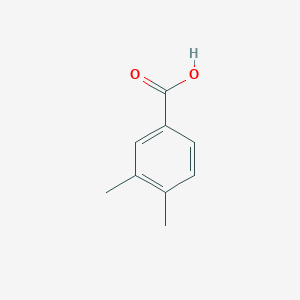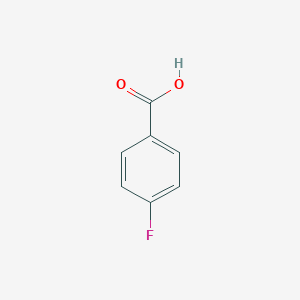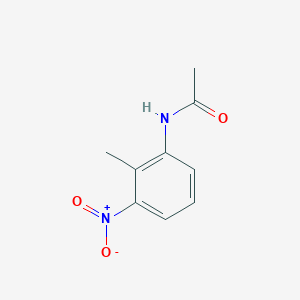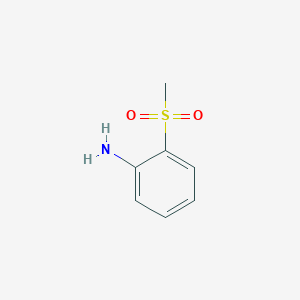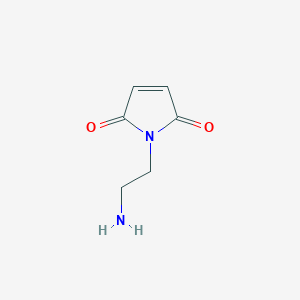
N-(2-Aminoethyl)maleimide
Übersicht
Beschreibung
“N-(2-Aminoethyl)maleimide” is a thiol-reactive cross-linking agent . It has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems and radiotracers for thiol-mediated protein labelling .
Molecular Structure Analysis
The molecular formula of “N-(2-Aminoethyl)maleimide” is C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The InChIKey of the compound is ODVRLSOMTXGTMX-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-(2-Aminoethyl)maleimide” is commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)maleimide” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Protein Labeling and Crosslinking
- Scientific Field: Biochemistry and Molecular Biology .
- Application Summary: N-(2-Aminoethyl)maleimide is used in protein labeling and crosslinking. It is particularly used with the BODIPY™ FL Maleimide, a thiol-reactive dye, to produce electronically neutral dye conjugates .
- Methods of Application: The maleimide group in N-(2-Aminoethyl)maleimide reacts with the thiol group in proteins to form a stable thioether bond. This reaction is typically carried out in slightly alkaline conditions .
- Results or Outcomes: The resulting dye-protein conjugates are spectrally similar to the negatively charged fluorescein dye. The lack of ionic charge results in minimal effects on the isoelectric points of standard proteins conjugated with this fluorophore .
Preparation of Heparin Hydrogels
- Scientific Field: Material Science and Bioengineering .
- Application Summary: N-(2-Aminoethyl)maleimide is used as a crosslinking agent in the preparation of heparin hydrogels .
- Methods of Application: The maleimide functional groups are introduced to heparin molecules, enabling subsequent bioconjugation .
- Results or Outcomes: The resulting heparin hydrogels can be used in various biomedical applications .
Hydrogel Delivery System for Regenerative Applications
- Scientific Field: Regenerative Medicine and Tissue Engineering .
- Application Summary: N-(2-Aminoethyl)maleimide is used in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin hydrogels, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker .
- Methods of Application: The maleimide-modified HA and gelatin are synthesized and evaluated by proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, size exclusion chromatography, and pH sensitivity .
- Results or Outcomes: The resulting hydrogels have been shown to be biocompatible with human dermal fibroblasts and keratinocytes, showing continued proliferation with or without the hydrogel .
Synthesis of Macromolecules
- Scientific Field: Organic Chemistry .
- Application Summary: N-(2-Aminoethyl)maleimide is used as a dienophile in Diels Alder reactions for the synthesis of macromolecules .
- Methods of Application: The maleimide functional groups are introduced to molecules, enabling subsequent bioconjugation .
- Results or Outcomes: The resulting macromolecules can be used in various applications .
Cell Encapsulation and Drug Delivery
- Scientific Field: Regenerative Medicine and Drug Delivery .
- Application Summary: N-(2-Aminoethyl)maleimide is used in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin hydrogels for cell encapsulation and drug delivery .
- Methods of Application: The maleimide-modified HA and gelatin are synthesized and evaluated by proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, size exclusion chromatography, and pH sensitivity .
- Results or Outcomes: The resulting hydrogels support cell encapsulation or in situ crosslinking in the presence of cells and tissue .
Synthesis of Maleimide-Functionalized Heparin Hydrogels
- Scientific Field: Material Science and Bioengineering .
- Application Summary: N-(2-Aminoethyl)maleimide is used as a crosslinking agent to form covalent bonds between polymeric precursors in the synthesis of maleimide-functionalized heparin hydrogels .
- Methods of Application: The maleimide functional groups are introduced to molecules, enabling subsequent bioconjugation .
- Results or Outcomes: The resulting heparin hydrogels can be used in various biomedical applications .
Safety And Hazards
“N-(2-Aminoethyl)maleimide” is intended for R&D use only and is not intended for medicinal, household, or other uses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRLSOMTXGTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381135 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)maleimide | |
CAS RN |
125923-10-6 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

